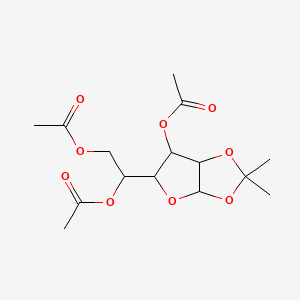
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate is a derivative of glucose, specifically a protected form of the sugar molecule. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity. It is characterized by the presence of isopropylidene and acetate groups, which protect the hydroxyl groups of the glucose molecule, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate typically involves the protection of the hydroxyl groups of glucose. One common method is the reaction of glucose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This is followed by acetylation of the remaining hydroxyl groups using acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Deprotected glucose derivatives.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate involves its ability to protect hydroxyl groups, thereby preventing unwanted side reactions during chemical synthesis. The isopropylidene and acetate groups can be selectively removed under mild conditions, allowing for the controlled release of the free hydroxyl groups. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another protected glucose derivative with similar applications in organic synthesis.
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: A related compound used in carbohydrate chemistry.
2,35,6-Di-O-isopropylidene-alpha-D-mannofuranose: Similar in structure and used for similar purposes.
Uniqueness
1-O,2-O-Isopropylidene-alpha-D-glucofuranose 3,5,6-triacetate is unique due to its specific protection pattern, which allows for selective reactions at different positions of the glucose molecule. This makes it a versatile intermediate in the synthesis of complex molecules and enhances its utility in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H22O9 |
|---|---|
Peso molecular |
346.33 g/mol |
Nombre IUPAC |
[2-acetyloxy-2-(6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate |
InChI |
InChI=1S/C15H22O9/c1-7(16)19-6-10(20-8(2)17)11-12(21-9(3)18)13-14(22-11)24-15(4,5)23-13/h10-14H,6H2,1-5H3 |
Clave InChI |
UUGROKDPQRRGSX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride](/img/structure/B12103915.png)
![8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B12103918.png)
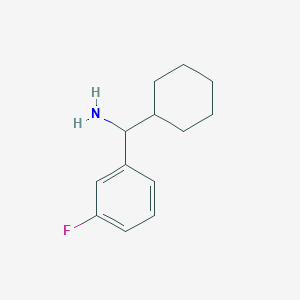
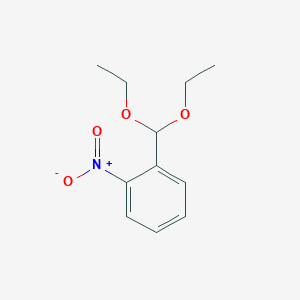
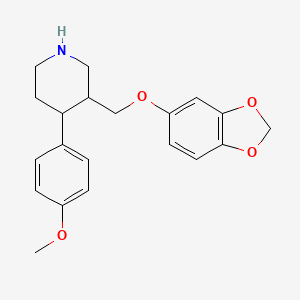
![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)



![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)
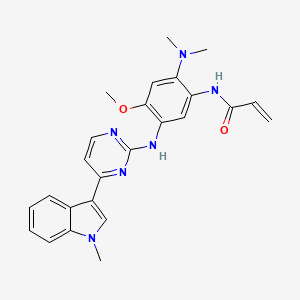
![3-[(3,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12103974.png)


